molecular formula C4H7NO2S B1626972 N-(prop-2-yn-1-yl)methanesulfonamide CAS No. 93501-84-9

N-(prop-2-yn-1-yl)methanesulfonamide

Cat. No.: B1626972
CAS No.: 93501-84-9
M. Wt: 133.17 g/mol
InChI Key: ARSQCIRDYSOFEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods for synthesizing N-(prop-2-yn-1-yl)methanesulfonamide. One method involves the use of potassium carbonate in acetonitrile at 70℃ . Another method uses trimethylsilylazide in ethanol and water at 25℃ for 0.45h with sonication .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO2S/c1-4-5-6 (2)9 (3,7)8/h1H,5H2,2-3H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Bromination and Derivative Synthesis

N-(prop-2-yn-1-yl)methanesulfonamide plays a significant role in bromination processes. The compound reacts with molecular bromine to yield a mixture of isomeric N-(2,3-dibromoprop-2-en-1-yl)trifluoromethanesulfonamides, regardless of the reaction conditions. This property is crucial for creating various chemically significant derivatives (Shainyan et al., 2015).

Structure and Self-Association Analysis

Studies have also focused on the structure and self-association of derivatives of this compound. For example, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide forms cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystal (Sterkhova et al., 2014).

Crystal Structure Studies

The compound has been used in the study of crystal structures. For instance, nimesulidetriazole derivatives of this compound have been synthesized, and their crystal structures analyzed using X-ray powder diffraction. These studies provide insights into the nature of intermolecular interactions (Dey et al., 2015).

Development of Chemoselective Reagents

This compound derivatives have been developed as N-acylation reagents. These reagents exhibit good chemoselectivity, demonstrating the compound's versatility in synthetic chemistry (Kondo et al., 2000).

Coordination Compounds and Catalysis

This compound has also been explored in the synthesis of coordination compounds, such as bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ2 N:N′]silver(I), which exhibits specific molecular geometries and interactions (Hu & Yeh, 2013). Additionally, it's been used in transfer hydrogenation of ketones, highlighting its potential in catalytic processes (Ruff et al., 2016).

Molecular and Supramolecular Structures

Various studies have reported on the molecular and supramolecular structures of this compound derivatives, contributing significantly to our understanding of their chemical properties and potential applications (Jacobs et al., 2013).

Safety and Hazards

N-(prop-2-yn-1-yl)methanesulfonamide is associated with several hazard statements including H302, H315, H319, and H335 . The safety information pictograms indicate GHS07, and the signal word is "Warning" .

Properties

IUPAC Name

N-prop-2-ynylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-3-4-5-8(2,6)7/h1,5H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSQCIRDYSOFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554517
Record name N-(Prop-2-yn-1-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93501-84-9
Record name N-(Prop-2-yn-1-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(prop-2-yn-1-yl)methanesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(prop-2-yn-1-yl)methanesulfonamide
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Reactant of Route 4
N-(prop-2-yn-1-yl)methanesulfonamide

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